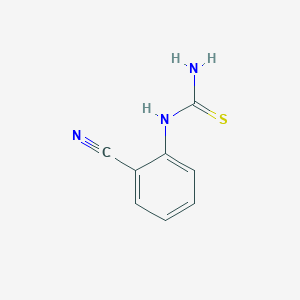

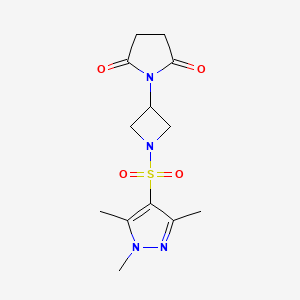

N-(2-cyanophenyl)thiourea

货号 B2606672

CAS 编号:

851950-53-3

分子量: 177.23

InChI 键: JNKLQFHXYCVOQX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-cyanophenyl)thiourea (NCTU) is a chemical compound that has been studied for various applications in scientific research. It is an organic compound with a molecular formula of C7H6N2S. NCTU is a colorless solid that is insoluble in water, but soluble in organic solvents. It is an important reagent in organic synthesis and has been used in a number of scientific research studies.

科学研究应用

1. One-Pot Quinazolin-4-ylidenethiourea Synthesis

- Summary of the Application : This research involves the synthesis of 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas via a one-pot reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines .

- Methods of Application : The very reactive starting compound was easily prepared from N-(2-cyanophenyl)benzamide . The products underwent transamination reactions .

- Results or Outcomes : The synthesized compounds were identified by FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography .

2. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of the Application : This research involves the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

3. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) Benzimidoyl Isothiocyanate

- Summary of the Application : This research involves the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas via an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas . These compounds were prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .

- Methods of Application : The reaction proceeds by the addition of primary amines to N-(2-cyanophenyl)benzimidoyl isothiocyanate to predictably give the thiourea derivatives .

- Results or Outcomes : The synthesized compounds were identified by FTIR, 1H-NMR, 13C-NMR, mass spectroscopy and X-ray crystallography .

4. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of the Application : This research involves the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

5. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) Benzimidoyl Isothiocyanate

- Summary of the Application : This research involves the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas via an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas . These compounds were prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .

- Methods of Application : The reaction proceeds by the addition of primary amines to N-(2-cyanophenyl)benzimidoyl isothiocyanate to predictably give the thiourea derivatives .

- Results or Outcomes : The synthesized compounds were identified by FTIR, 1H-NMR, 13C-NMR, mass spectroscopy and X-ray crystallography .

6. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of the Application : This research involves the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

安全和危害

未来方向

属性

IUPAC Name |

(2-cyanophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKLQFHXYCVOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)thiourea | |

Citations

For This Compound

3

Citations

F Aydin - 2018 - preprints.org

Herein, two title compounds, N-Benzoyl-N’-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N’-4-cyanophenyl thiourea (II) were synthesized in high yield, via aroyl isocyanate and 4-…

Number of citations: 5

www.preprints.org

HG Häcker, PW Elsinghorst, S Michels, J Daniels… - …, 2009 - thieme-connect.com

The reactions of N-benzoyl-N′-(o-cyanoaryl) thioureas with ethyl bromoacetate under alkaline conditions led to the formation of either fused 2-(alkylsulfanyl)-4-aminopyrimidines or 2-(…

Number of citations: 8

www.thieme-connect.com

HG Häcker - 2010 - core.ac.uk

Failure to respond to chemotherapy is a serious impediment in the treatment of cancer. In this regard, the development of multidrug resistance (MDR) is frequently observed, which …

Number of citations: 5

core.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-Benzylpyrrolidine-2-carboxamide

114883-84-0; 60169-70-2

6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one

2415463-11-3

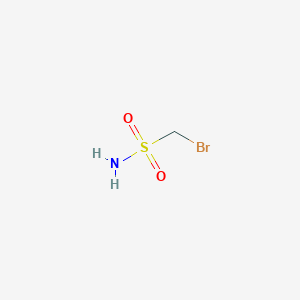

Bromomethanesulfonamide

53412-78-5

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)

![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)